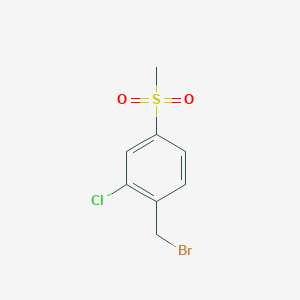

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVJALWTFNYNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375532 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180200-86-6 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene, a crucial building block in the development of targeted protein degraders. This document details its chemical and physical properties, a putative synthesis protocol, and its application in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Data

This compound is a substituted aromatic compound with the CAS number 180200-86-6 .[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 180200-86-6 | [1][2][3] |

| Molecular Formula | C₈H₈BrClO₂S | [1][2] |

| Molecular Weight | 283.6 g/mol | [1][2] |

| Melting Point | 119-121 °C | [4] |

| Purity | Typically ≥98% | [1][2] |

| Appearance | Solid (form not specified) | |

| Synonyms | 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene |

Synthesis Protocol

Proposed Synthesis: Radical Bromination of 2-chloro-1-methyl-4-(methylsulfonyl)benzene

This protocol is adapted from general procedures for benzylic bromination.[6][7][8][9]

Materials:

-

2-chloro-1-methyl-4-(methylsulfonyl)benzene

-

N-Bromosuccinimide (NBS)

-

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

-

Anhydrous solvent, such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative like acetonitrile or (trifluoromethyl)benzene.[10][11]

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Inert gas supply

-

Light source (if photochemical initiation is used)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-methyl-4-(methylsulfonyl)benzene in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Reagents: Add N-Bromosuccinimide (typically 1.1 to 1.5 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Initiation and Reaction: Heat the reaction mixture to reflux. If using photochemical initiation, irradiate the flask with a suitable light source.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for the Proposed Synthesis:

Application in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block".[1][2] This indicates its primary utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein of interest into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The bromomethyl group on the benzene ring is a reactive handle that can be used to connect this moiety to a linker, which is then attached to a ligand for a specific E3 ligase (e.g., VHL or Cereblon). The chloro and methylsulfonyl groups on the aromatic ring can influence the binding affinity and selectivity of the resulting PROTAC for the target protein.

Signaling Pathway: The Ubiquitin-Proteasome System Hijacked by PROTACs

The mechanism of action for PROTACs involves co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

This diagram illustrates how a PROTAC molecule, synthesized using building blocks like this compound, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The PROTAC molecule itself is not degraded and can participate in multiple rounds of degradation.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other targeted protein degraders. Its specific substitution pattern offers opportunities for medicinal chemists to fine-tune the properties of the resulting drug candidates. This guide provides a foundational understanding of its properties, a practical (though putative) synthesis approach, and its critical role in the exciting and rapidly advancing field of induced protein degradation. Further research into specific PROTACs incorporating this moiety will likely reveal its full potential in the development of novel therapeutics.

References

- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 180200-86-6|this compound|BLD Pharm [bldpharm.com]

- 4. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene, a key building block in contemporary drug discovery. This document details its characteristics, a plausible synthesis protocol, purification and analytical methodologies, and its significant application in the development of targeted protein degraders.

Core Properties

This compound is a substituted aromatic compound with the CAS Number 180200-86-6.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 180200-86-6 | [1] |

| Molecular Formula | C₈H₈BrClO₂S | [1] |

| Molecular Weight | 283.57 g/mol | [2] |

| Melting Point | 103-106 °C or 119-121 °C | |

| Purity | Typically ≥98% | [1] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature | [1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the radical bromination of its precursor, 2-chloro-4-(methylsulfonyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group.[3][4]

Experimental Protocol: Synthesis

Materials:

-

2-chloro-4-(methylsulfonyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or trifluorotoluene[4][5]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-(methylsulfonyl)toluene in the chosen solvent.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as hexane/ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet for the bromomethyl protons (CH₂Br) is expected around 4.5-5.0 ppm. Aromatic protons will appear in the range of 7.5-8.0 ppm, and a singlet for the methylsulfonyl group (SO₂CH₃) will be present around 3.0-3.5 ppm. |

| ¹³C NMR | Signals corresponding to the bromomethyl carbon, the methylsulfonyl carbon, and the aromatic carbons will be observed. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (283.57 g/mol ), along with characteristic isotopic patterns for bromine and chlorine. |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) can be used to assess purity.[6] |

Application in Targeted Protein Degradation

This compound is categorized as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

The subject compound serves as a reactive intermediate, often referred to as a linker or a precursor to a linker, which connects the target protein-binding ligand to the E3 ligase-binding ligand.[8] The bromomethyl group is a key reactive handle that allows for facile covalent attachment to other components of the PROTAC molecule.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes serious eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined physical and chemical properties, combined with a straightforward synthetic route, make it an accessible building block for researchers and scientists developing novel therapeutics. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in the design and creation of innovative PROTAC molecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 180200-86-6|this compound|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromo-4-(methylsulphonyl)benzene | SIELC Technologies [sielc.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene, an important building block in medicinal chemistry and drug development. The document outlines a two-step synthesis commencing from commercially available 4-(methylsulfonyl)toluene, detailing experimental protocols and presenting quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in two sequential steps:

-

Electrophilic Aromatic Chlorination: The process begins with the chlorination of 4-(methylsulfonyl)toluene. The methylsulfonyl group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of the methyl group typically lead to chlorination at the ortho position.

-

Benzylic Bromination: The resulting 2-chloro-4-(methylsulfonyl)toluene undergoes a free-radical bromination at the benzylic position of the methyl group to yield the final product. This reaction is selectively achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

The overall synthetic transformation is depicted in the following diagram:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-(methylsulfonyl)toluene

This protocol is adapted from the procedure described in patent CN102627591B.[1][2]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(methylsulfonyl)toluene | C₈H₁₀O₂S | 170.23 | 39 g | 0.229 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 40 g | - |

| Iron powder | Fe | 55.845 | 3 g | - |

| Iodine | I₂ | 253.81 | 0.4 g | - |

| Chlorine gas | Cl₂ | 70.90 | ~22.5 g | ~0.318 |

Procedure:

-

A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap.

-

The flask is charged with 4-(methylsulfonyl)toluene (39 g), dichloromethane (40 g), iron powder (3 g), and iodine (0.4 g).[1][2]

-

The mixture is heated to a gentle reflux in a water bath, maintaining a temperature between 87-91 °C.[1][2]

-

Chlorine gas is bubbled through the reaction mixture. The progress of the reaction is monitored by gas chromatography (GC).[1][2]

-

The introduction of chlorine gas is stopped after approximately 5 hours, or when GC analysis indicates the consumption of the starting material.[1][2]

-

Upon completion, the reaction is terminated, and water is added to the mixture with stirring.

-

The mixture is briefly refluxed and then allowed to cool while stirring.

-

The solid product is collected by filtration and dried to afford crude 2-chloro-4-(methylsulfonyl)toluene.

Quantitative Data:

| Product | Yield (mass) | Molar Yield | Purity (by GC) |

| 2-chloro-4-(methylsulfonyl)toluene | 44.5 g | 94.8% | 96.00% |

Step 2: Synthesis of this compound

This protocol is a standard procedure for benzylic bromination using N-bromosuccinimide (NBS), a method known as the Wohl-Ziegler reaction.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-chloro-4-(methylsulfonyl)toluene | C₈H₈ClO₂S | 205.67 | 44.5 g | 0.216 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 38.5 g | 0.216 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.36 g | 0.0022 |

| Carbon tetrachloride | CCl₄ | 153.82 | 400 mL | - |

Procedure:

-

A 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

The flask is charged with 2-chloro-4-(methylsulfonyl)toluene (44.5 g), N-bromosuccinimide (38.5 g), and carbon tetrachloride (400 mL).

-

A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.36 g), is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction can also be initiated by irradiation with a UV lamp.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or GC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in carbon tetrachloride, is removed by filtration.

-

The filtrate is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data:

Yields for benzylic brominations are typically high. While a specific yield for this substrate is not documented in the searched literature, yields for similar reactions are generally in the range of 70-90%.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous solvent. It is a suspected carcinogen and is harmful to the environment. Alternative, greener solvents should be considered where possible.

-

N-Bromosuccinimide is a lachrymator and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

AIBN is a potential explosion hazard upon heating. It should be handled with care and not subjected to excessive heat or shock.

-

The reactions are exothermic. Proper temperature control is essential.

This guide provides a robust and scalable pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific laboratory conditions and scale requirements, always prioritizing safety.

References

Technical Guide: Solubility Profile of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a predictive solubility analysis based on its molecular structure and offers a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a substituted aromatic compound. Its chemical structure, featuring a polar methylsulfonyl group, a chloro group, and a reactive bromomethyl group, suggests it is a moderately polar molecule. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, formulation, and various research and development activities.

Predicted Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of a compound in different solvents.[1][2] The polarity of this compound is influenced by the non-polar benzene ring and the combined polar effects of the methylsulfonyl, chloro, and bromomethyl substituents. Therefore, it is expected to be more soluble in polar aprotic and moderately polar solvents. Its solubility in non-polar solvents is predicted to be limited.

The following table summarizes the predicted solubility of this compound in common organic solvents.

Disclaimer: The data presented in this table is predictive and based on the analysis of the compound's structure. It is intended as a guideline for solvent selection and should be confirmed by experimental determination.

| Solvent | Chemical Class | Predicted Solubility |

| Acetone | Polar Aprotic | High |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Isopropanol | Polar Protic | Moderate-Low |

| Ethyl Acetate | Polar Aprotic | High |

| Toluene | Non-polar | Low |

| Dichloromethane | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | High |

| Hexane | Non-polar | Very Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High |

Experimental Protocol for Solubility Determination

This section outlines a general protocol for the quantitative determination of the solubility of a solid organic compound like this compound.

Objective:

To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C) in mg/mL.

Materials and Reagents:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Pipette a known volume of the selected organic solvent (e.g., 5 mL) into the vial.

-

Securely cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a vacuum oven at a suitable temperature or in a desiccator.

-

Once the solvent has completely evaporated and a constant weight is achieved, reweigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used to dissolve it.

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for quantitative solubility determination.

References

Spectroscopic and Spectrometric Characterization of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. Due to the limited availability of public experimental data for this specific molecule, this guide presents a realistic, hypothetical dataset based on the analysis of its constituent functional groups. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also provided to enable researchers to acquire and interpret data for this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 180200-86-6

-

Molecular Formula: C₈H₈BrClO₂S

-

Molecular Weight: 283.57 g/mol

Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H (ortho to -SO₂CH₃) |

| 7.68 | dd | 1H | Ar-H (ortho to -CH₂Br) |

| 7.55 | d | 1H | Ar-H (meta to -SO₂CH₃) |

| 4.65 | s | 2H | -CH₂Br |

| 3.10 | s | 3H | -SO₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 141.5 | Ar-C (-SO₂CH₃) |

| 139.8 | Ar-C (-CH₂Br) |

| 134.2 | Ar-C (-Cl) |

| 131.5 | Ar-CH |

| 129.0 | Ar-CH |

| 126.8 | Ar-CH |

| 44.5 | -SO₂CH₃ |

| 31.0 | -CH₂Br |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| 1580, 1470 | Medium | Aromatic C=C Stretch |

| 1320, 1150 | Strong | Asymmetric & Symmetric S=O Stretch (-SO₂) |

| 1080 | Medium | C-Cl Stretch |

| 680 | Strong | C-Br Stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 282/284/286 | 5/10/5 | [M]⁺ (isotopic pattern for Br and Cl) |

| 203/205 | 100/33 | [M - Br]⁺ (base peak) |

| 124 | 40 | [C₇H₅ClO]⁺ |

| 79 | 15 | [SO₂CH₃]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid compound is placed directly on the ATR crystal. The spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is obtained using an Electron Ionization (EI) source coupled to a quadrupole mass analyzer. The solid sample is introduced via a direct insertion probe. The source temperature is maintained at 200°C, and the electron energy is set to 70 eV. The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of 50-500.

The Strategic Application of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene in the Synthesis of Targeted Protein Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is a key chemical intermediate increasingly recognized for its potential in the burgeoning field of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated as a structurally rigid and chemically versatile component of the linker connecting a target protein ligand to an E3 ubiquitin ligase ligand. This technical guide provides an in-depth analysis of the potential research applications of this compound, including hypothetical synthetic protocols and the anticipated impact of its structural features on the physicochemical and pharmacological properties of PROTACs. While specific examples of PROTACs incorporating this exact building block are not yet prevalent in peer-reviewed literature, this document extrapolates from established principles of PROTAC design to offer a forward-looking perspective on its utility in drug discovery and development.

Introduction to this compound

This compound is a substituted toluene derivative featuring a reactive bromomethyl group, making it an excellent electrophile for conjugation with nucleophilic functional groups present in other molecules. Its classification as a "Protein Degrader Building Block" by chemical suppliers underscores its intended use in the construction of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its reactivity and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrClO₂S | [Generic Supplier Data] |

| Molecular Weight | 283.57 g/mol | [Generic Supplier Data] |

| Appearance | White to off-white crystalline solid | [Generic Supplier Data] |

| Melting Point | Not consistently reported | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane | [General Chemical Knowledge] |

Role in PROTAC Synthesis: A Versatile Linker Component

The trilaminar structure of a PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer but plays a critical role in determining the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.

This compound is ideally suited for incorporation into the linker of a PROTAC. The reactive bromomethyl group allows for straightforward covalent attachment to a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the POI ligand or the E3 ligase ligand.

Structural Advantages of the 2-chloro-4-(methylsulfonyl)benzyl Moiety

The substituted benzyl group derived from this building block can impart several desirable properties to a PROTAC linker:

-

Rigidity: The aromatic ring introduces conformational constraint, which can help to pre-organize the PROTAC into a bioactive conformation for ternary complex formation.

-

Vectorial Properties: The substitution pattern on the benzene ring can influence the vector and trajectory of the linker, which is crucial for achieving the correct orientation of the two ligands.

-

Physicochemical Modulation: The chloro and methylsulfonyl groups are electron-withdrawing, which can impact the electronic properties of the linker and potentially influence its metabolic stability and pharmacokinetic profile. The methylsulfonyl group, in particular, can also act as a hydrogen bond acceptor, potentially forming favorable interactions within the ternary complex.

Hypothetical Experimental Protocols

While specific published examples are lacking, a general synthetic strategy for incorporating this compound into a PROTAC can be proposed. The following protocols are illustrative and would require optimization for specific target systems.

General Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis where the building block is first conjugated to the E3 ligase ligand, followed by attachment of the POI ligand.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

-

Materials:

-

E3 ligase ligand with a nucleophilic handle (e.g., a hydroxyl or amino group), such as pomalidomide or a VHL ligand derivative.

-

This compound.

-

A suitable base (e.g., potassium carbonate, diisopropylethylamine).

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

-

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) in the anhydrous solvent.

-

Add the base (1.5-2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the linker-E3 ligase ligand conjugate.

-

Step 2: Coupling of the POI Ligand to Complete the PROTAC

The linker-E3 ligase ligand conjugate from Step 1 will now have a free functional group (e.g., a hydroxyl or amine, depending on the starting E3 ligase ligand) that can be used to attach the POI ligand. This typically involves a standard coupling reaction, such as an amide bond formation.

-

Materials:

-

Linker-E3 ligase ligand conjugate from Step 1.

-

POI ligand with a carboxylic acid functional group.

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC).

-

A suitable base (e.g., diisopropylethylamine).

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide).

-

-

Procedure:

-

Dissolve the POI ligand (1.0 eq) in the anhydrous solvent.

-

Add the peptide coupling reagent (1.2 eq) and the base (2.0-3.0 eq).

-

Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the linker-E3 ligase ligand conjugate (1.1 eq) in the same solvent.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Work-up and purify the final PROTAC product as described in Step 1.

-

Workflow for PROTAC Synthesis and Evaluation

The general workflow for developing a PROTAC using this compound is depicted in the following diagram.

Commercial Availability and Technical Guide for 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene (CAS No. 180200-86-6). This compound is a key building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

| Property | Value |

| CAS Number | 180200-86-6[1] |

| Molecular Formula | C8H8BrClO2S[1] |

| Molecular Weight | 283.57 g/mol [2] |

| IUPAC Name | This compound |

| Purity | Typically ≥98%[1] |

| Storage | Room temperature[1] |

Commercial Suppliers

This compound is available from several commercial suppliers, primarily for research and development purposes. The availability and pricing can vary, and it is advisable to contact the suppliers directly for the most current information.

| Supplier | Website | Notes |

| BLDpharm | --INVALID-LINK-- | May be temporarily out of stock; online ordering available.[2] |

| HDH Pharma Inc. | Not specified | - |

| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers. |

| HDH Pharma | Not specified | Offers the compound with a purity of at least 98%.[1] |

Note: This product is typically for research use only and not for medical or consumer use.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (Proposed Protocol)

This step involves the oxidation of the sulfide group of 2-chloro-1-methyl-4-(methylthio)benzene to a sulfone.

Materials:

-

2-Chloro-1-methyl-4-(methylthio)benzene

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-1-methyl-4-(methylthio)benzene in a mixture of dichloromethane and acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-1-methyl-4-(methylsulfonyl)benzene.

Step 2: Synthesis of this compound (Proposed Protocol)

This step involves the free-radical bromination of the benzylic methyl group of 2-chloro-1-methyl-4-(methylsulfonyl)benzene.

Materials:

-

2-Chloro-1-methyl-4-(methylsulfonyl)benzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride or other suitable solvent

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1-methyl-4-(methylsulfonyl)benzene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or gas chromatography (GC) for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Targeted Protein Degradation: PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[3][4]

A typical PROTAC molecule consists of three components:

-

A ligand that binds to the target protein (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.[5]

The bromomethyl group of this compound is a reactive handle that can be used to attach this molecule to either the POI ligand or the E3 ligase ligand, thus serving as a key component of the linker. The substituted benzene ring provides a rigid scaffold that can influence the spatial orientation of the two ligands, which is crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.

Mechanism of Action of PROTACs

References

- 1. calpaclab.com [calpaclab.com]

- 2. 180200-86-6|this compound|BLD Pharm [bldpharm.com]

- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Radiosynthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) via Nucleophilic Substitution

Audience: Researchers, scientists, and drug development professionals.

Compound: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

Introduction

2-deoxy-2-[¹⁸F]fluoro-D-glucose, commonly known as [¹⁸F]FDG, is the most widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging. Its application is critical in clinical oncology for tumor staging, as well as in cardiology and neurology for evaluating metabolic activity. The synthesis of [¹⁸F]FDG is predominantly achieved through a nucleophilic substitution reaction, a method favored for its high yields and shorter reaction times compared to electrophilic methods.[1][2]

This protocol details the synthesis of [¹⁸F]FDG using the mannose triflate precursor (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose).[3][4] The process involves the Sₙ2 nucleophilic displacement of the triflate leaving group by the [¹⁸F]fluoride ion, followed by hydrolysis to yield the final product.[5][6][7][8] This method is readily adaptable to commercially available automated synthesis modules, ensuring reproducibility and compliance with Good Manufacturing Practice (GMP).[9][10]

Reaction Mechanism and Workflow

The synthesis of [¹⁸F]FDG from mannose triflate proceeds in three primary stages:

-

[¹⁸F]Fluoride Activation: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reactor using a solution containing a phase transfer catalyst, such as Kryptofix 2.2.2 (K2.2.2), and a base (e.g., K₂CO₃) in an acetonitrile/water mixture.[9] The solvent is removed via azeotropic distillation to produce a reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex.[9]

-

Nucleophilic Substitution (Radiolabeling): The mannose triflate precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction vessel is heated, causing the [¹⁸F]fluoride nucleophile to attack the C-2 position of the mannose precursor, displacing the triflate leaving group in a classic Sₙ2 reaction to form acetyl-protected [¹⁸F]FDG.[5][7][11]

-

Hydrolysis (Deprotection) and Purification: The acetyl protecting groups are removed by acid or base hydrolysis.[11] The crude product is then passed through a series of purification cartridges (e.g., anion exchange, C-18 reverse phase, and alumina) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities, yielding the final sterile [¹⁸F]FDG solution.[1][7]

Caption: Sₙ2 reaction mechanism for the radiosynthesis of [¹⁸F]FDG.

Caption: General workflow for automated [¹⁸F]FDG synthesis.

Experimental Protocol

This protocol is a generalized procedure for automated synthesis platforms (e.g., GE TracerLab, Siemens Explora).[12][13] Users should adapt it to their specific equipment.

3.1 Materials and Reagents

-

Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

-

Phase Transfer Catalyst: Kryptofix 2.2.2

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous Acetonitrile (MeCN)

-

Hydrolysis Agent: 1 M Sodium Hydroxide (NaOH) or 1-2 M Hydrochloric Acid (HCl)[11]

-

Purification Cartridges: Quaternary Methyl Ammonium (QMA) light Sep-Pak, C18 Sep-Pak, Alumina N Sep-Pak

-

Water: Water for Injection (WFI)

-

Final Formulation: Sterile saline or buffer solution

3.2 Step-by-Step Methodology

-

[¹⁸F]Fluoride Trapping and Elution:

-

Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto the QMA anion-exchange cartridge. The [¹⁸F]F⁻ is retained while the [¹⁸O]H₂O is recovered.[1][7]

-

Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using an eluent solution (e.g., 0.75 mL Acetonitrile, 0.25 mL WFI, 15 mg Kryptofix 2.2.2, and 3 mg K₂CO₃).

-

-

Azeotropic Drying:

-

Heat the reaction vessel under a stream of nitrogen and vacuum to perform azeotropic drying with acetonitrile. This step is critical to remove water, which would otherwise inhibit the nucleophilicity of the fluoride ion.[9] Repeat as necessary to ensure an anhydrous environment.

-

-

Radiolabeling Reaction:

-

Dissolve 20-30 mg of mannose triflate in 1.5-2.0 mL of anhydrous acetonitrile.

-

Add the precursor solution to the dried [¹⁸F]fluoride-Kryptofix complex in the reaction vessel.

-

Seal the vessel and heat to the specified reaction temperature (typically 85-120°C) for the designated time (typically 5-10 minutes).

-

-

Hydrolysis:

-

After cooling the vessel, remove the acetonitrile under vacuum.

-

Add the hydrolysis agent (e.g., 1.0 mL of 1 M NaOH) to the vessel.

-

Heat as required (e.g., 5 minutes at room temperature for base hydrolysis or 5-10 minutes at 100-130°C for acid hydrolysis) to remove the four acetyl protecting groups.[11]

-

-

Purification:

-

After hydrolysis, neutralize the reaction mixture.

-

Push the crude solution through the series of purification cartridges, typically starting with a C18 cartridge to remove the Kryptofix and unreacted precursor, followed by an alumina cartridge to remove any remaining fluoride.

-

Wash the cartridges with sterile water and collect the purified [¹⁸F]FDG product in a sterile collection vial.

-

Data Presentation

The efficiency of the synthesis is evaluated based on several key parameters. The following tables summarize typical reaction conditions and expected outcomes.

Table 1: Typical Reaction Parameters for [¹⁸F]FDG Synthesis

| Parameter | Value | Purpose |

|---|---|---|

| Precursor Amount | 20 - 30 mg | Reactant for fluorination |

| Kryptofix 2.2.2 Amount | 15 - 20 mg | Phase transfer catalyst to chelate K⁺ |

| K₂CO₃ Amount | 3 - 5 mg | Base to facilitate fluoride reactivity |

| Labeling Temperature | 85 - 120 °C | To drive the Sₙ2 reaction |

| Labeling Time | 5 - 10 min | Duration of the nucleophilic substitution |

| Hydrolysis | 1 M NaOH or 1-2 M HCl | Removal of acetyl protecting groups |

| Total Synthesis Time | 25 - 40 min | From end of bombardment to final product |

Table 2: Quantitative Results and Quality Control Specifications

| Parameter | Typical Result | Pharmacopoeia Limit | Method |

|---|---|---|---|

| Radiochemical Yield (Decay Corrected) | 50 - 75%[7][12] | > 40% | Dose Calibrator |

| Radiochemical Purity | > 96%[12][13] | ≥ 95% | HPLC / TLC |

| Rƒ Value ([¹⁸F]FDG) | ~0.45[1] | Conforms to standard | Radio-TLC |

| pH of Final Product | 5.0 - 7.5 | 4.5 - 7.5 | pH Meter / Strips |

| Residual Solvents (Acetonitrile) | < 100 ppm | < 410 ppm | Gas Chromatography |

| Kryptofix 2.2.2 | < 20 µg/mL | < 50 µg/mL | Spot Test / HPLC |

Note: Yields are highly dependent on the initial activity, specific synthesis module, and exact parameters used. The decay-uncorrected radiochemical yields are often reported in the range of 55% ± 2%.[12]

Conclusion

The nucleophilic substitution reaction using mannose triflate is a robust, reliable, and high-yielding method for the routine production of [¹⁸F]FDG.[4] Its compatibility with automated synthesis platforms makes it the gold standard in clinical and research settings, enabling the widespread use of PET imaging in modern medicine and drug development. Careful adherence to the protocol and stringent quality control are essential to ensure the final product is safe and effective for clinical use.

References

- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Mannose triflate_TargetMol [targetmol.com]

- 9. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is a versatile building block in medicinal chemistry, primarily utilized for its reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-chloro-4-(methylsulfonyl)benzyl moiety into a variety of molecular scaffolds. This structural motif is of particular interest in the design of targeted therapies, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The electron-withdrawing nature of the chloro and methylsulfonyl groups enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for reaction with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Application in Targeted Protein Degradation: PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two key components: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This compound serves as a valuable precursor for the synthesis of the linker component. The bromomethyl group provides a convenient attachment point for coupling with either the target protein ligand or the E3 ligase ligand, which typically possess a nucleophilic functional group (e.g., an amine or a hydroxyl group).

The 2-chloro-4-(methylsulfonyl)phenyl group itself can contribute to the overall pharmacological profile of the resulting PROTAC molecule, influencing properties such as cell permeability, metabolic stability, and binding interactions.

Key Experiments and Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, phenol, or thiol.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol)

-

Anhydrous aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 - 1.2 equivalents) and the anhydrous aprotic solvent.

-

Add the base (1.5 - 2.0 equivalents) to the solution and stir the mixture at room temperature for 10-15 minutes.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Primary/Secondary Amine | K₂CO₃ / DIPEA | Acetonitrile / DMF | 25 - 80 | 2 - 12 | N-(2-chloro-4-(methylsulfonyl)benzyl)amine |

| Phenol | Cs₂CO₃ / K₂CO₃ | Acetonitrile / DMF | 25 - 60 | 4 - 16 | 1-((Aryloxy)methyl)-2-chloro-4-(methylsulfonyl)benzene |

| Thiol | K₂CO₃ / NaH | THF / DMF | 0 - 25 | 1 - 6 | 1-((Arylthio)methyl)-2-chloro-4-(methylsulfonyl)benzene |

Visualization of Synthetic Utility

The following diagrams illustrate the role of this compound in the synthesis of PROTACs.

Application Notes and Protocols for the Synthesis of Protein Degrader Molecules Using 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the POI and the E3 ligase.

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is a versatile chemical building block designed for the synthesis of protein degrader molecules. Its utility lies in its reactive bromomethyl group, which allows for covalent attachment to nucleophilic sites on linkers or ligands. The substituted phenyl ring introduces a rigid structural element, which can be advantageous for optimizing the spatial orientation of the two ligands in the ternary complex. The chloro and methylsulfonyl substituents are electron-withdrawing groups that can influence the chemical properties and potential biological interactions of the resulting PROTAC.

This document provides detailed protocols and application notes for the incorporation of this compound into protein degrader molecules.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for a PROTAC molecule and a typical experimental workflow for its synthesis using this compound.

Caption: General mechanism of action of a PROTAC molecule.

Caption: Experimental workflow for PROTAC synthesis.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of PROTACs synthesized using this compound, targeting a hypothetical Protein of Interest (POI-X) for degradation via the CRBN E3 ligase.

| PROTAC ID | Linker Length (atoms) | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | DC50 (nM) | Dmax (%) |

| PROTAC-A | 10 | 950.5 | 45 | >98 | 75 | 92 |

| PROTAC-B | 12 | 978.6 | 52 | >99 | 50 | 95 |

| PROTAC-C | 14 | 1006.7 | 48 | >98 | 62 | 93 |

| PROTAC-D | 16 | 1034.8 | 41 | >97 | 88 | 89 |

DC50: Concentration of the compound required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Functionalized Linker Intermediate with this compound

This protocol describes the alkylation of a Boc-protected diamine linker with this compound.

Materials:

-

This compound (1.0 eq)

-

N-Boc-1,n-diaminoalkane (e.g., N-Boc-1,6-diaminohexane) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-1,6-diaminohexane (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired Boc-protected linker intermediate.

Protocol 2: Synthesis of a PROTAC Molecule by Coupling the Linker Intermediate with POI and E3 Ligase Ligands

This protocol outlines the subsequent steps to complete the PROTAC synthesis.

Part A: Boc Deprotection

-

Dissolve the purified Boc-protected linker intermediate from Protocol 1 in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the amine-linker intermediate as a hydrochloride salt. Use this crude product directly in the next step.

Part B: Coupling with POI Ligand

-

Dissolve the POI ligand with a carboxylic acid functional group (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

-

Add the amine-linker intermediate hydrochloride salt (1.1 eq) and additional DIPEA (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-8 hours. Monitor by LC-MS.

-

Work-up and purify the POI-linker conjugate by preparative HPLC.

Part C: Coupling with E3 Ligase Ligand

-

The POI-linker conjugate will have a remaining functional group (e.g., a carboxylic acid on the POI ligand or a functional handle on the linker for further modification). Activate this group using appropriate coupling chemistry.

-

For a carboxylic acid, use HATU/DIPEA as described in Part B.

-

Add the amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine derivative) (1.2 eq).

-

Stir at room temperature for 12-16 hours. Monitor by LC-MS.

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

Characterize the final product by LC-MS and ¹H NMR. Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Disclaimer: These protocols are intended as a general guide. The specific reaction conditions, stoichiometry, and purification methods may need to be optimized for different linkers, POI ligands, and E3 ligase ligands. All experiments should be conducted by trained personnel in a properly equipped laboratory.

Application Notes and Protocols for the Alkylation of Phenols with 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. The Williamson ether synthesis is a classic and versatile method for achieving this transformation. This protocol details a generalized procedure for the O-alkylation of various phenolic compounds using the electrophilic reagent 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. The presence of the chloro and methylsulfonyl groups on the benzyl moiety makes the resulting ether products attractive candidates for further functionalization and as potential pharmacophores in drug discovery programs. This document provides a comprehensive experimental procedure, expected outcomes, and characterization data based on established chemical principles.

Reaction Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A basic catalyst deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired aryl ether.[1][2]

Experimental Protocol

Materials:

-

Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-nitrophenol) (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH)) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), Acetone)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Glassware for column chromatography

-

NMR tubes

-

FT-IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of phenol).

-

Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (N₂ or Ar).

-

Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure aryl ether.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields for Alkylation of Phenols

| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Phenol | K₂CO₃ | Acetonitrile | 80 | 6-12 | 85-95 |

| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 6-12 | 90-98 |

| 4-Nitrophenol | Cs₂CO₃ | DMF | 60 | 4-8 | 80-90 |

| 4-Chlorophenol | K₂CO₃ | Acetone | 60 | 8-16 | 82-92 |

| 2-Naphthol | K₂CO₃ | DMF | 80 | 6-12 | 88-96 |

Note: The expected yields are based on analogous Williamson ether synthesis reactions reported in the chemical literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 2: Representative Spectroscopic Data for a Structurally Similar Aryl Ether Product: 1-((4-Methoxyphenoxy)methyl)-2-chloro-4-(methylsulfonyl)benzene

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 1.8 Hz, 1H), 7.70 (dd, J = 8.2, 1.8 Hz, 1H), 7.55 (d, J = 8.2 Hz, 1H), 6.95-6.85 (m, 4H), 5.20 (s, 2H), 3.80 (s, 3H), 3.10 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.5, 151.0, 142.0, 138.5, 132.0, 130.0, 128.5, 125.0, 115.5, 114.8, 71.5, 55.8, 44.5. |

| IR (KBr, cm⁻¹) | 3080, 2925, 1610, 1510, 1310, 1230, 1150, 1040, 830. |

| MS (ESI) | m/z [M+H]⁺ calculated for C₁₅H₁₅ClO₄S: 342.04, found 342.1. |

Note: This is representative data for a potential product and may not correspond to the exact values for all synthesized derivatives.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of aryl ethers via alkylation of phenols.

Caption: Hypothetical inhibition of the RAF kinase signaling pathway by a synthesized aryl ether.

References

Anwendungs- und Protokollhinweise: Derivatisierung von heterocyclischen Aminen mit 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Die Derivatisierung von heterocyclischen Aminen ist ein entscheidender Schritt in der medizinischen Chemie und Wirkstoffforschung, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen zu modifizieren. Das Reagenz 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol ist ein elektrophiles Alkylierungsmittel, das zur Einführung einer 2-Chlor-4-(methylsulfonyl)benzyl-Gruppe in Moleküle mit nukleophilen Zentren, wie z. B. primäre und sekundäre Amine, verwendet werden kann. Diese Modifikation kann die Löslichkeit, die metabolische Stabilität und die Zielbindung eines Moleküls beeinflussen.

Diese Applikationsschrift beschreibt ein allgemeines Protokoll für die N-Alkylierung von heterocyclischen Aminen mit 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol. Die Methodik basiert auf einer nukleophilen Substitutionsreaktion, bei der das Stickstoffatom des heterocyclischen Amins das Bromatom des Benzylbromids verdrängt.

Prinzip der Reaktion

Die Reaktion verläuft über einen SN2-Mechanismus, bei dem das freie Elektronenpaar des Stickstoffatoms im heterocyclischen Amin das elektrophile Kohlenstoffatom der Brommethylgruppe angreift. Eine Base wird typischerweise zugegeben, um das entstehende Bromwasserstoffsäure-Salz des Amins zu neutralisieren und das Amin in seiner reaktiven, freien Basenform zu halten.

Experimentelle Protokolle

1. Materialien und Reagenzien

-

1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol

-

Ausgewähltes heterocyclisches Amin (z. B. Morpholin, Piperidin, Pyrrolidin)

-

Kaliumcarbonat (K2CO3), wasserfrei

-

Acetonitril (CH3CN), wasserfrei

-

Dichlormethan (CH2Cl2)

-

Hexan

-

Ethylacetat

-

Wasser (destilliert oder deionisiert)

-

Magnesiumsulfat (MgSO4), wasserfrei

-

Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)

2. Benötigte Ausrüstung

-

Rundkolben

-

Magnetrührer mit Heizplatte

-

Rückflusskühler

-

Scheidetrichter

-

Rotationsverdampfer

-

Apparatur für die Säulenchromatographie

-

Analysegeräte: HPLC, LC-MS, 1H-NMR

3. Detailliertes Protokoll für die Derivatisierung

-

Reaktionsaufbau: In einem trockenen 100-mL-Rundkolben werden das heterocyclische Amin (1,0 Äquivalente) und wasserfreies Kaliumcarbonat (2,0 Äquivalente) in wasserfreiem Acetonitril (ca. 20 mL pro 1 mmol Amin) suspendiert.

-

Zugabe des Reagenzes: 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol (1,1 Äquivalente), gelöst in einer minimalen Menge Acetonitril, wird langsam zur gerührten Suspension bei Raumtemperatur zugetropft.

-

Reaktion: Die Reaktionsmischung wird unter Rückfluss erhitzt (ca. 82 °C) und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgt (typisches Laufmittel: Ethylacetat/Hexan-Gemisch). Die Reaktion ist in der Regel innerhalb von 4-8 Stunden abgeschlossen.

-

Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird der Feststoff (Kaliumcarbonat und Kaliumbromid) abfiltriert und das Filtrat im Rotationsverdampfer eingeengt.

-

Extraktion: Der Rückstand wird in Dichlormethan (50 mL) aufgenommen und dreimal mit Wasser (je 30 mL) gewaschen, um restliche Salze zu entfernen. Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet.

-

Reinigung: Nach dem Filtrieren des Trockenmittels wird das Lösungsmittel im Rotationsverdampfer entfernt. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt. Ein Gradientenelutionssystem, beginnend mit reinem Hexan und schrittweiser Erhöhung des Anteils an Ethylacetat, ist in der Regel erfolgreich, um das gewünschte Produkt zu isolieren.

-

Analyse: Das gereinigte Produkt wird mittels HPLC auf Reinheit überprüft und seine Struktur durch LC-MS und 1H-NMR bestätigt.

Datenpräsentation

Die folgende Tabelle fasst repräsentative, hypothetische Ergebnisse für die Derivatisierung verschiedener heterocyclischer Amine zusammen.

| Hetercyclisches Amin | Produkt | Reaktionszeit (h) | Ausbeute (%) | Reinheit (HPLC, %) |

| Morpholin | 4-((2-Chlor-4-(methylsulfonyl)phenyl)methyl)morpholin | 6 | 85 | >98 |

| Piperidin | 1-((2-Chlor-4-(methylsulfonyl)phenyl)methyl)piperidin | 5 | 91 | >99 |

| Pyrrolidin | 1-((2-Chlor-4-(methylsulfonyl)phenyl)methyl)pyrrolidin | 5 | 88 | >98 |

| Piperazin | 1-((2-Chlor-4-(methylsulfonyl)phenyl)methyl)piperazin | 8 | 75 | >97 |

Visualisierungen

Diagramm des experimentellen Arbeitsablaufs

Das folgende Diagramm illustriert den Arbeitsablauf von der Vorbereitung der Reagenzien bis zur Analyse des Endprodukts.

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Zusammenfassung und Ausblick

Das vorgestellte Protokoll bietet eine robuste und reproduzierbare Methode zur Derivatisierung von heterocyclischen Aminen mit 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol. Die Reaktion liefert in der Regel hohe Ausbeuten und Produkte von hoher Reinheit nach einer einfachen chromatographischen Reinigung. Diese Methode ist leicht an verschiedene heterocyclische Amine anpassbar und stellt ein wertvolles Werkzeug für die Synthese von neuen chemischen Entitäten in der Wirkstoffforschung dar. Forscher können dieses Protokoll als Ausgangspunkt für die Entwicklung spezifischer Derivate und die Untersuchung ihrer biologischen Aktivitäten nutzen.

Application Notes and Protocols: Synthesis and Utility of Novel Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals